Methyl methoxymethyloxyacetate
Description
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl 2-(methoxymethoxy)acetate |
InChI |
InChI=1S/C5H10O4/c1-7-4-9-3-5(6)8-2/h3-4H2,1-2H3 |
InChI Key |
MGFAPJQUDUFBHX-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Methyl Acetate (CH₃COOCH₃)
-
Hydrolysis : Reacts with aqueous acids or bases to form methanol and acetic acid.
-
Acid-catalyzed: First-order kinetics.
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Base-catalyzed: Second-order kinetics (e.g., with NaOH).
-
-
Lewis Base Behavior : Forms 1:1 adducts with Lewis acids.
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Stability : Degrades under strong acidic/basic conditions at elevated temperatures.
Methyl Acetoacetate
-
Condensation Reactions : Forms heterocyclic compounds (e.g., chromeno-pyridines) under ohmic or conventional heating with ammonium acetate and aldehydes.
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Multicomponent Reactivity : Participates in green synthesis routes with yields up to 48% (Table 1).
| Entry | Heating Method | Methyl Acetoacetate (equiv) | Time (min) | Product Yield (%) |
|---|---|---|---|---|
| 1 | Conventional | 2 | 120 | 6 (Product 4) |
| 3 | Ohmic | 4 | 15 | 40 (Product 6) |
| 4 | Ohmic | 6 | 5 | 48 (Product 6) |
Methyl Group Transfer Reactions
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B₁₂-Dependent Methylation : Involves nucleophilic Co(I) attacking electrophilically activated methyl donors (e.g., methanol, MTHF).
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SN2 vs. Radical Mechanisms :
Oxidation of Methyl Groups
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C–H vs. C=C Oxidation :
If further clarification or redirection to validated compounds is needed, please provide additional details.
Comparison with Similar Compounds
Research Findings and Trends
- Methyl Methoxyacetate : Recent studies highlight its role in synthesizing antiviral agents, leveraging its ester group for prodrug activation .
- Methoxyacetic Acid : Linked to developmental toxicity in animal models, necessitating strict exposure controls in industrial settings .
- 2-Methoxyethyl Acetate : Emerging as a green solvent alternative in coatings due to low VOC emissions .
Q & A
Q. What are the common synthetic routes for Methyl methoxymethyloxyacetate, and what critical parameters influence yield?
this compound is synthesized via multi-step reactions involving etherification and esterification. Key steps include nucleophilic substitution for ether bond formation and acid-catalyzed esterification. Critical parameters include:
- Reaction temperature : Excess heat may lead to hydrolysis of ester groups, reducing yield .
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) are preferred for esterification, but must be carefully neutralized post-reaction to avoid side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate the compound from byproducts like unreacted phenoxy intermediates .
Q. What spectroscopic techniques are used to characterize its structure?
The compound’s complex structure (multiple ether/ester linkages) requires a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm) and carbon backbone .
- FT-IR : Peaks at ~1740 cm⁻¹ confirm ester carbonyl groups, while ~1250 cm⁻¹ indicates ether linkages .
- Mass spectrometry (HRMS) : Validates molecular weight (434.4 g/mol) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups .
- Handling : Use nitrile gloves (EN 374-compliant) and fume hoods to avoid dermal/ocular exposure .
- Waste management : Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to study its enzyme-substrate interactions?
- Kinetic assays : Use fluorescence quenching or surface plasmon resonance (SPR) to monitor binding affinity with enzymes like esterases.
- Functional group masking : Selectively block methoxy or ester groups to identify critical interaction sites .
- Computational docking : Model interactions using the compound’s InChI structure (provided in PubChem) to predict binding poses .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Quality control : Implement in-process monitoring (e.g., TLC/HPLC) to track intermediate purity .
- Stoichiometric precision : Use anhydrous conditions to prevent side reactions during etherification .
- Scale-down optimization : Test reaction parameters in microfluidic reactors to enhance reproducibility .
Q. How can degradation pathways be analyzed under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to pH 2–12 and temperatures up to 60°C.
- LC-MS analysis : Identify degradation products (e.g., methoxyacetic acid via ester hydrolysis) .
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under storage conditions .
Methodological Notes
- Safety protocols : Always use NIOSH-certified respirators and chemical-resistant suits during large-scale synthesis .
- Data validation : Cross-reference spectral data with PubChem records (InChI Key: 434.4 g/mol) to confirm structural integrity .
- Ethical compliance : Follow institutional guidelines for biological studies involving enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
